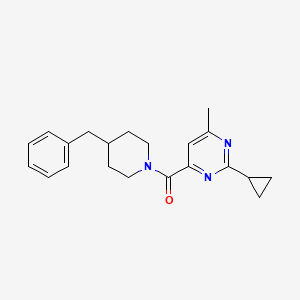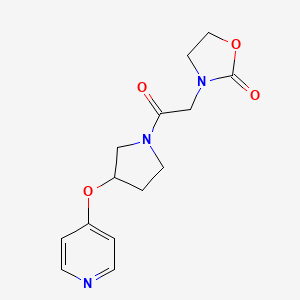
(4-Benzylpiperidin-1-yl)-(2-cyclopropyl-6-methylpyrimidin-4-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Benzylpiperidin-1-yl)-(2-cyclopropyl-6-methylpyrimidin-4-yl)methanone, also known as BCPM, is a novel compound that has been gaining attention in the scientific community due to its potential applications in pharmacology and drug development. BCPM is a small molecule that belongs to the class of piperidine derivatives and has been shown to have promising pharmacological properties.
科学研究应用
(4-Benzylpiperidin-1-yl)-(2-cyclopropyl-6-methylpyrimidin-4-yl)methanone has been studied extensively for its potential applications in pharmacology and drug development. Several research studies have shown that (4-Benzylpiperidin-1-yl)-(2-cyclopropyl-6-methylpyrimidin-4-yl)methanone has a high affinity for the dopamine D2 receptor and has been shown to have potential antipsychotic effects. (4-Benzylpiperidin-1-yl)-(2-cyclopropyl-6-methylpyrimidin-4-yl)methanone has also been shown to have anxiolytic and antidepressant-like effects in animal models. Furthermore, (4-Benzylpiperidin-1-yl)-(2-cyclopropyl-6-methylpyrimidin-4-yl)methanone has been shown to have potential applications in the treatment of drug addiction and withdrawal symptoms.
作用机制
The mechanism of action of (4-Benzylpiperidin-1-yl)-(2-cyclopropyl-6-methylpyrimidin-4-yl)methanone is not fully understood, but it is believed to act as a dopamine receptor antagonist. (4-Benzylpiperidin-1-yl)-(2-cyclopropyl-6-methylpyrimidin-4-yl)methanone has been shown to have a high affinity for the dopamine D2 receptor and has been shown to block the binding of dopamine to the receptor. This results in a decrease in the activity of the dopaminergic pathways in the brain, which is believed to be responsible for the antipsychotic and anxiolytic effects of (4-Benzylpiperidin-1-yl)-(2-cyclopropyl-6-methylpyrimidin-4-yl)methanone.
Biochemical and physiological effects:
(4-Benzylpiperidin-1-yl)-(2-cyclopropyl-6-methylpyrimidin-4-yl)methanone has been shown to have several biochemical and physiological effects. In animal models, (4-Benzylpiperidin-1-yl)-(2-cyclopropyl-6-methylpyrimidin-4-yl)methanone has been shown to decrease locomotor activity and increase catalepsy, which is consistent with its potential antipsychotic effects. (4-Benzylpiperidin-1-yl)-(2-cyclopropyl-6-methylpyrimidin-4-yl)methanone has also been shown to decrease anxiety-like behavior and increase social interaction, which is consistent with its potential anxiolytic effects.
实验室实验的优点和局限性
(4-Benzylpiperidin-1-yl)-(2-cyclopropyl-6-methylpyrimidin-4-yl)methanone has several advantages for lab experiments. It is a small molecule that is easy to synthesize and purify, which makes it suitable for high-throughput screening assays. (4-Benzylpiperidin-1-yl)-(2-cyclopropyl-6-methylpyrimidin-4-yl)methanone has also been shown to have good bioavailability and pharmacokinetic properties, which makes it a promising candidate for drug development. However, one limitation of (4-Benzylpiperidin-1-yl)-(2-cyclopropyl-6-methylpyrimidin-4-yl)methanone is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
未来方向
There are several future directions for the study of (4-Benzylpiperidin-1-yl)-(2-cyclopropyl-6-methylpyrimidin-4-yl)methanone. One direction is to further investigate its potential applications in the treatment of drug addiction and withdrawal symptoms. Another direction is to study its effects on other neurotransmitter systems, such as the serotonin and norepinephrine systems. Additionally, further studies are needed to fully understand the mechanism of action of (4-Benzylpiperidin-1-yl)-(2-cyclopropyl-6-methylpyrimidin-4-yl)methanone and to design experiments to study its effects. Finally, the development of new analogs of (4-Benzylpiperidin-1-yl)-(2-cyclopropyl-6-methylpyrimidin-4-yl)methanone with improved pharmacological properties may lead to the discovery of new drugs for the treatment of psychiatric disorders.
Conclusion:
In conclusion, (4-Benzylpiperidin-1-yl)-(2-cyclopropyl-6-methylpyrimidin-4-yl)methanone is a novel compound that has potential applications in pharmacology and drug development. Its synthesis method is easy and yields a high purity product. (4-Benzylpiperidin-1-yl)-(2-cyclopropyl-6-methylpyrimidin-4-yl)methanone has been shown to have potential antipsychotic, anxiolytic, and antidepressant-like effects in animal models. However, its mechanism of action is not fully understood, and further studies are needed to fully understand its effects. (4-Benzylpiperidin-1-yl)-(2-cyclopropyl-6-methylpyrimidin-4-yl)methanone has several advantages for lab experiments, but its limitations should also be considered. There are several future directions for the study of (4-Benzylpiperidin-1-yl)-(2-cyclopropyl-6-methylpyrimidin-4-yl)methanone, and its potential applications in the treatment of psychiatric disorders make it a promising candidate for drug development.
合成方法
The synthesis of (4-Benzylpiperidin-1-yl)-(2-cyclopropyl-6-methylpyrimidin-4-yl)methanone involves the reaction of 4-benzylpiperidine and 2-cyclopropyl-6-methylpyrimidin-4-amine in the presence of a suitable reagent. The reaction can be carried out under mild conditions and yields a high purity product. The synthesis of (4-Benzylpiperidin-1-yl)-(2-cyclopropyl-6-methylpyrimidin-4-yl)methanone has been reported in several research articles, and the method has been optimized for maximum yield and purity.
属性
IUPAC Name |
(4-benzylpiperidin-1-yl)-(2-cyclopropyl-6-methylpyrimidin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O/c1-15-13-19(23-20(22-15)18-7-8-18)21(25)24-11-9-17(10-12-24)14-16-5-3-2-4-6-16/h2-6,13,17-18H,7-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXXJDSXZYJXQCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CC2)C(=O)N3CCC(CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Benzylpiperidine-1-carbonyl)-2-cyclopropyl-6-methylpyrimidine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 4-([ethoxy(oxo)acetyl]amino)benzoate](/img/structure/B2639966.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2639968.png)


![2-[(E)-But-2-enyl]-6-(furan-2-ylmethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2639976.png)
![Tert-butyl 8-oxo-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B2639977.png)


![cis-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-3a-carboxylic acid](/img/structure/B2639984.png)



![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)cinnamamide](/img/structure/B2639988.png)
![N-(1-cyanocyclohexyl)-2-[(4-methoxyphenyl)sulfanyl]acetamide](/img/structure/B2639989.png)